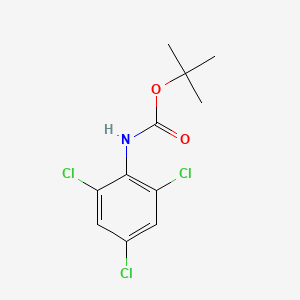
tert-Butyl (2,4,6-trichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,4,6-trichlorophenyl)carbamate is an organic compound with the molecular formula C11H12Cl3NO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a tert-butyl group, and the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,4,6-trichlorophenyl)carbamate typically involves the reaction of 2,4,6-trichloroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
tert-Butyl (2,4,6-trichlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while hydrolysis will produce 2,4,6-trichloroaniline and tert-butanol.
科学的研究の応用
tert-Butyl (2,4,6-trichlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of tert-Butyl (2,4,6-trichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. The presence of the tert-butyl group and the trichlorophenyl moiety can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- tert-Butyl (4-chlorophenyl)carbamate
- tert-Butyl (3,5-dichlorophenyl)carbamate
- tert-Butyl (2,6-dichlorophenyl)carbamate
Uniqueness
tert-Butyl (2,4,6-trichlorophenyl)carbamate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The specific substitution pattern can influence the compound’s steric and electronic properties, making it distinct from other similar carbamates.
特性
分子式 |
C11H12Cl3NO2 |
|---|---|
分子量 |
296.6 g/mol |
IUPAC名 |
tert-butyl N-(2,4,6-trichlorophenyl)carbamate |
InChI |
InChI=1S/C11H12Cl3NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16) |
InChIキー |
VWVGRJLUBXQLHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


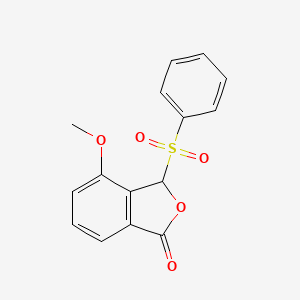

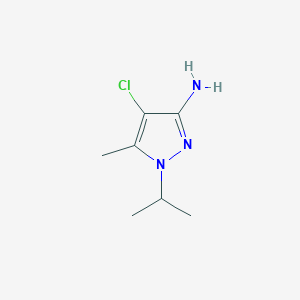
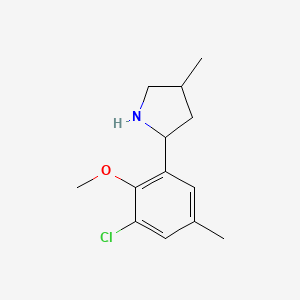
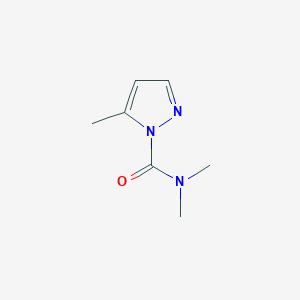
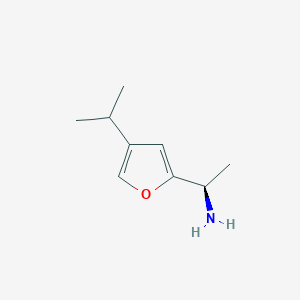
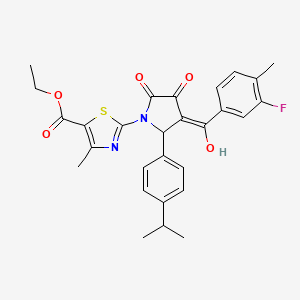
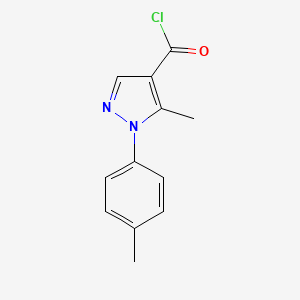
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
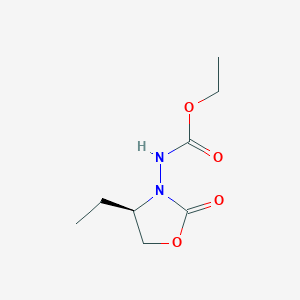
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
